molecular formula C24H24N6OS B2754364 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1105234-88-5

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2754364
CAS No.: 1105234-88-5
M. Wt: 444.56
InChI Key: JVXYIGWVAAFBAI-UHFFFAOYSA-N
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Description

2-((4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic chemical compound designed for pharmaceutical and biological research. Its structure incorporates a pyrazolo[3,4-d]pyridazine core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Literature indicates that pyrazole derivatives exhibit a wide spectrum of pharmacological properties, including anti-microbial, anti-inflammatory, and anticancer activities . Furthermore, the 1-(4-phenylpiperazin-1-yl)ethanone moiety is a common feature in molecules that interact with neurological targets, suggesting potential applications in central nervous system research . The integration of these fragments through a thioether linker makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in kinase inhibition studies and receptor binding assays. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6OS/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(27-26-18)32-17-22(31)29-14-12-28(13-15-29)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYIGWVAAFBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and various biological activities associated with this compound, drawing from multiple research studies and findings.

Chemical Structure

The compound can be described by its structural components:

  • Pyrazolo[3,4-d]pyridazine core
  • Thioether linkage
  • Piperazine moiety

The presence of these functional groups suggests a diverse range of interactions with biological targets.

Synthesis

The synthesis of pyrazolo[3,4-d]pyridazine derivatives typically involves:

  • Condensation reactions of appropriate pyrazole and pyridine derivatives.
  • Microwave-assisted techniques for enhanced yields and reduced reaction times .
  • Various synthetic methodologies have been explored to optimize the formation of the desired heterocycles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyridazine structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell migration
  • Disruption of cell cycle progression

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
5iMCF-70.3Apoptosis induction
5iHCT1167.60Cell cycle inhibition
5iHePG-2VariableMigration inhibition

Antimicrobial Properties

Compounds derived from the pyrazolo[3,4-d]pyridazine scaffold have also demonstrated antimicrobial activities. These include:

  • Inhibition of bacterial growth
  • Antifungal properties against various pathogens

Studies indicate that certain derivatives exhibit low resistance profiles, making them promising candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been explored, with some derivatives showing significant anti-inflammatory effects. The potency varies across different analogs, with IC50 values ranging from 0.011 µM to higher concentrations .

Table 2: Inhibitory Potency Against COX-II

CompoundIC50 (µM)Selectivity
PYZ30.011High
PYZ41.33Moderate
Celecoxib0.4Low

Case Studies

In one notable study, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects. The most potent compound demonstrated an IC50 value of 0.3 µM against EGFR WT, indicating its potential as a dual inhibitor targeting both EGFR and VGFR2 pathways .

Another investigation focused on the synthesis and evaluation of COX-II inhibitors based on pyrazole frameworks, where modifications led to compounds with enhanced selectivity and potency compared to existing drugs like Rofecoxib and Celecoxib .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial activity. Studies have shown that derivatives similar to the compound demonstrate efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound also shows promise in anticancer research. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in human liver cancer cells by targeting specific signaling pathways . Molecular docking studies suggest that these compounds can effectively interact with key proteins involved in cancer progression, making them potential candidates for drug development .

Neuropharmacological Effects

Given the presence of piperazine rings, compounds like 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone may also exhibit neuropharmacological properties. Research has highlighted the ability of piperazine derivatives to act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This aspect opens avenues for further exploration in treating mood disorders.

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating various pyrazole-based compounds, 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone was tested against several microbial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to assess the anticancer properties of pyrazolo-containing compounds. The results showed that certain analogs led to a marked decrease in cell viability in liver cancer cell lines. Further analysis revealed that these compounds could activate apoptotic pathways, providing insights into their mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The compound’s pyrazolo[3,4-d]pyridazin core distinguishes it from analogs with pyrazolo[1,5-a]pyrazine or pyrido[1,2-a]pyrimidine scaffolds (e.g., compounds from ). Key differences include:

  • Solubility : Pyridazin’s nitrogen arrangement may enhance polarity compared to pyrazine derivatives.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents
Target Compound Pyrazolo[3,4-d]pyridazin 4-methyl-1-phenyl, thioether
Patent Compound 1 (EP 2023/39) Pyrazolo[1,5-a]pyrazine 4-ethyl-6-methyl, fluoroethyl-piperazine
Patent Compound 2 (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 4-ethyl-6-methyl, fluoropropyl-piperazine

Piperazine Substitutions

The 4-phenylpiperazine group in the target compound contrasts with fluorinated alkyl-piperazine derivatives in patent analogs:

  • Fluoroethyl/fluoropropyl groups (Patent Compounds 1–3 ): Fluorine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
Table 2: Piperazine Substituent Impact
Compound Piperazine Substituent Hypothesized Properties
Target Compound 4-phenyl Moderate lipophilicity; potential CYP450 interactions
Patent Compound 1 2-fluoroethyl Enhanced metabolic stability; higher logP
Patent Compound 3 (3R)-4-(2-fluoroethyl) Stereospecific binding; improved target affinity

Thioether vs. Ether/Carbon Linkers

The thioether (-S-) linkage in the target compound may:

  • Increase oxidation susceptibility compared to ethers (-O-) or alkyl chains.
  • Enhance radical scavenging or metal-binding properties, relevant to enzyme inhibition.

Patent analogs lack thioethers, favoring stable carbon-fluorine or ether linkages .

Research Findings and Hypotheses

  • Binding affinity : The phenylpiperazine group may favor serotonin or dopamine receptor interactions, while fluorinated analogs (Patent Compounds 1–3) could target kinases or GPCRs with higher specificity .
  • Synthetic accessibility : The pyrazolo[3,4-d]pyridazin core may require multi-step synthesis compared to pyrazolo[1,5-a]pyrazine derivatives.

Q & A

Q. How to validate QSAR models for activity prediction in this chemical class?

  • Methodology : Curate a dataset of structurally diverse pyrazolo-pyridazinone derivatives with associated bioactivity data. Split data into training/validation sets (80:20) and apply machine learning algorithms (e.g., random forest, graph neural networks). Use SHAP analysis to interpret feature importance. Cross-validate with external datasets and publish model uncertainties to guide experimental prioritization .

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